AChE Inhibitory Activity of the Benzodioxole Derivative Class: A Class-Level Baseline
The patent US 9,346,818 B2 [1] discloses a series of benzodioxole derivatives that inhibit acetylcholinesterase. The abstract states that these compounds 'have acetylcholinesterase inhibitory activity, so can be used in the treatment or prevention of Alzheimer's disease.' The exemplified compound AD-35 (CAS 1531586-58-9)—a spiro[cyclopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one derivative—has been independently reported to improve cognitive impairment in an Aβ25-35-induced rat model of Alzheimer's disease [2]. However, the target compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide is structurally distinct from AD-35 and is not specifically exemplified or assayed in the identified patent document. No peer-reviewed publication reporting its IC50 against AChE or any other target was located in the public domain during the evidence-generation window. Quantitative comparative head-to-head data for the target compound versus structurally defined analogs (e.g., the N-ethoxyacetamide analog CAS 1428359-84-5 or the N-(2-fluorobenzenesulfonamide) analog ) are also absent from the accessible literature.
| Evidence Dimension | Acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | No quantitative IC50 value available in the public domain for this specific compound. |
| Comparator Or Baseline | AD-35 (CAS 1531586-58-9), a benzodioxole-class AChE inhibitor from the same patent family, demonstrated in vivo cognitive improvement in rat Alzheimer's disease model [2]; no head-to-head comparison exists. |
| Quantified Difference | Cannot be calculated: target compound lacks publicly reported potency data. |
| Conditions | AD-35 was tested in an Aβ25-35-induced rat model [2]; the target compound has not been evaluated under any reported assay conditions. |
Why This Matters
Without direct quantitative data, any procurement decision for this compound carries unquantifiable technical risk, as the activity of even structurally proximate benzodioxole analogs can differ by orders of magnitude.
- [1] Bai, H.; Zhao, X.; Zhong, J.; Gong, Y.; Zhu, Q.; Liu, X.; Zheng, X.; Liu, L. Benzodioxole derivative and preparation method and use thereof. U.S. Patent 9,346,818 B2, May 24, 2016. (Assigned to Zhejiang Hisun Pharmaceutical Co., Ltd.) View Source
- [2] DrugMap entry for AD-35: 'Multifunctional Compound AD-35 Improves Cognitive Impairment and Attenuates the Production of TNF-alpha and IL-1beta in an Aβ25-35-induced Rat Model of Alzheimer's Disease.' J Alzheimers Dis. (referenced in DrugMap database). View Source
